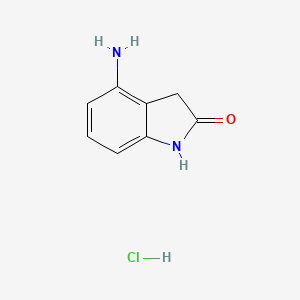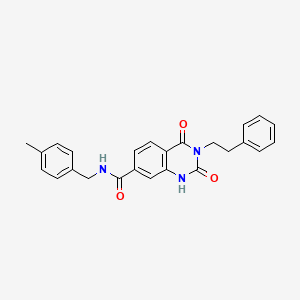
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide hydrochloride is a derivative of phenylacetamide, which is a class of compounds known for their biological activities. This particular compound is structurally related to other N-substituted phenylacetamides and benzylpiperazines that have been synthesized and studied for various biological properties, including antimicrobial and receptor binding activities .
Synthesis Analysis
The synthesis of related N-substituted phenylacetamide derivatives typically involves multiple steps, starting with the reaction of benzenesulfonyl chloride with an appropriate starting material, such as ethyl isonipecotate, to yield intermediates that are further reacted to produce the desired final compounds . For the compound , a similar synthetic route may involve the use of a benzylpiperazine and a phenylacetamide precursor, followed by sulfonation, acetylation, and salt formation to obtain the hydrochloride salt.
Molecular Structure Analysis
The molecular structure of N-substituted phenylacetamides is characterized by the presence of an arylacetamide moiety, which is crucial for biological activity. The benzylpiperazine component likely contributes to the compound's affinity for certain biological receptors, as seen in related compounds that have been evaluated for their binding properties to sigma receptors . The molecular structure is typically elucidated using spectroscopic methods such as 1H-NMR, IR, and mass spectrometry .
Chemical Reactions Analysis
The chemical reactivity of N-substituted phenylacetamides can be influenced by the substituents on the benzyl and phenyl rings. For instance, the introduction of halogen substituents has been shown to affect the affinity for sigma receptors . The presence of a sulfonyl group in the compound may also play a role in its reactivity and interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-substituted phenylacetamides, such as solubility, melting point, and stability, are determined by their molecular structure. The hydrochloride salt form of the compound is likely to enhance its water solubility, which is beneficial for biological studies. The antimicrobial activity of related compounds has been assessed, with some derivatives showing broad-spectrum activity against various microorganisms . The compound's properties would be expected to influence its biological activity and potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Biological Properties and Synthesis Techniques
Biological Activities : Some derivatives similar to N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide hydrochloride show anti-inflammatory, analgesic, and peripheral N-cholinolytic properties. This indicates potential therapeutic applications in treating inflammation and pain (Gevorgyan et al., 2017).
Antimicrobial and Hemolytic Agents : Certain N-substituted acetamides, similar in structure to the compound , have been synthesized and found to have antimicrobial activity. This suggests potential use in developing new antibacterial and antifungal agents (Rehman et al., 2016).
Synthesis and SAR of σ1 Receptor Ligands : N-(1-benzylpiperidin-4-yl)arylacetamides, with a structural resemblance to the compound, have been synthesized and evaluated for their binding properties to σ1 and σ2 receptors, indicating their potential in neurological research (Huang et al., 2001).
Antibacterial and Antifungal Agents Synthesis : The synthesis of certain acetamides demonstrated potential antibacterial and antifungal properties, suggesting their role in developing new antimicrobial agents (Abbasi et al., 2020).
ACAT-1 Inhibitor for Incurable Diseases : A structurally similar compound has been identified as an inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), suggesting its potential use in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Potential Therapeutic Applications
T-type Calcium Channel Blocker for Epilepsy : Derivatives of N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide, similar to the compound , were discovered as potent, selective, brain-penetrating T-type calcium channel blockers, potentially useful in treating generalized epilepsies (Bezençon et al., 2017).
Glutaminase Inhibitors in Cancer Therapy : Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related structurally to the compound, have been studied as glutaminase inhibitors. These show potential in cancer therapy, highlighting the significance of related acetamide derivatives in oncology (Shukla et al., 2012).
Antimicrobial and Anticancer Agents : The synthesis of lipophilic acetamide derivatives has revealed promising antimicrobial and anticancer activities, suggesting potential medical applications of similar compounds (Ahmed et al., 2018).
Antibacterial Agents Development : New pyridine derivatives, structurally related to the compound, have been synthesized and evaluated for their antibacterial properties, indicating a role in developing new antibacterial agents (Patel & Agravat, 2007).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as n-arylpiperazines, are known to interact with various receptors and enzymes
Mode of Action
Based on its structural similarity to other n-arylpiperazines, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
N-arylpiperazines, a related class of compounds, are known to modulate various biochemical pathways, including signal transduction pathways .
Result of Action
Compounds with similar structures have been shown to exhibit various biological activities, suggesting that this compound may also have significant effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-2-phenylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S.ClH/c25-21(17-19-7-3-1-4-8-19)22-11-16-28(26,27)24-14-12-23(13-15-24)18-20-9-5-2-6-10-20;/h1-10H,11-18H2,(H,22,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGKDJCPDYOAGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)CC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-{[({6-[(3-fluorophenyl)sulfonyl]pyridazin-3-yl}thio)acetyl]amino}benzoate](/img/structure/B3008515.png)


![6-tert-butyl-8-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B3008520.png)
![3-Cyclopropyl-5-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B3008522.png)
![[1-benzyl-2-(benzylsulfanyl)-1H-imidazol-5-yl]methanol](/img/structure/B3008523.png)
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one](/img/structure/B3008524.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide](/img/structure/B3008527.png)


![2-(2-chloro-6-fluorophenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B3008532.png)
![(1R,2S)-2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol](/img/structure/B3008534.png)

![2-chloro-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B3008537.png)